molecular formula C15H10FN5O2S B15086485 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 677733-00-5

5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15086485
CAS No.: 677733-00-5
M. Wt: 343.3 g/mol
InChI Key: JANQRWJGMVAGKM-RQZCQDPDSA-N
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Description

5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a nitrobenzylidene moiety, and a triazole ring with a thiol group. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 3-nitrobenzylideneamine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The triazole ring and the aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic properties, enhancing its reactivity and binding affinity to molecular targets. This makes it distinct from its analogs with different substituents, such as chlorine, bromine, or methyl groups, which may exhibit different chemical and biological behaviors.

Properties

CAS No.

677733-00-5

Molecular Formula

C15H10FN5O2S

Molecular Weight

343.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10FN5O2S/c16-12-6-4-11(5-7-12)14-18-19-15(24)20(14)17-9-10-2-1-3-13(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

JANQRWJGMVAGKM-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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